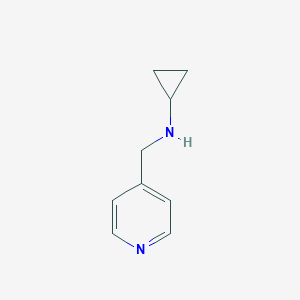

N-(pyridin-4-ylmethyl)cyclopropanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(pyridin-4-ylmethyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-9(1)11-7-8-3-5-10-6-4-8/h3-6,9,11H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVLLYTWAGEYSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360124 | |

| Record name | Cyclopropyl-pyridin-4-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193153-60-5 | |

| Record name | Cyclopropyl-pyridin-4-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to N-(pyridin-4-ylmethyl)cyclopropanamine

The principal methods for the synthesis of this compound are detailed below, offering versatile approaches for its preparation.

Reductive Amination Approaches

Reductive amination stands as a prominent and widely utilized method for the synthesis of this compound. This approach typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is subsequently reduced to the desired amine.

A common pathway involves the reaction of isonicotinaldehyde (pyridine-4-carboxaldehyde) with cyclopropanamine. The initial reaction forms an N-(pyridin-4-ylmethylidene)cyclopropanamine intermediate, which is then reduced in situ to the final product. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH3CN) being particularly effective due to their mild nature and selectivity for imines over aldehydes. The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (DCE) or methanol.

A general procedure for this reductive amination is as follows: Isonicotinaldehyde and cyclopropanamine are dissolved in a solvent like methanol. The mixture is stirred, often in the presence of a dehydrating agent such as molecular sieves, to facilitate imine formation. Subsequently, a reducing agent like pyridine-borane complex is added, and the reaction is monitored until completion. Acidic workup followed by purification yields the desired this compound.

| Reactants | Reducing Agent | Solvent | Key Features |

| Isonicotinaldehyde, Cyclopropanamine | Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCE) | Mild conditions, high selectivity for imine reduction. |

| Isonicotinaldehyde, Cyclopropanamine | Sodium Cyanoborohydride (NaBH3CN) | Methanol | Effective for reductive amination, though requires careful handling due to cyanide toxicity. |

| Isonicotinaldehyde, Cyclopropanamine | Pyridine-Borane Complex | Methanol | A stable and effective alternative to other borohydride reagents. |

Nucleophilic Substitution Reactions

Nucleophilic substitution provides an alternative and effective route to this compound. This method involves the reaction of a pyridine (B92270) derivative bearing a leaving group on the methylene carbon of the 4-methyl substituent with cyclopropanamine, which acts as the nucleophile.

A typical precursor for this reaction is 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the substitution. The choice of solvent and base can influence the reaction rate and yield.

The general protocol involves combining 4-(halomethyl)pyridine with an excess of cyclopropanamine, which can also serve as the base, in a suitable solvent. The reaction mixture is typically stirred at room temperature or with gentle heating to drive the reaction to completion. Subsequent workup and purification provide this compound.

| Electrophile | Nucleophile | Base | Solvent |

| 4-(Chloromethyl)pyridine | Cyclopropanamine | Excess Cyclopropanamine or Triethylamine | Dichloromethane, Acetonitrile |

| 4-(Bromomethyl)pyridine | Cyclopropanamine | Potassium Carbonate | Dimethylformamide (DMF) |

Synthesis from Isonicotinaldehyde Precursors

A multi-step synthesis commencing from isonicotinaldehyde offers a reliable, albeit longer, pathway to the target compound. This route is essentially a practical application of the reductive amination approach, where the starting materials are well-defined and commercially available.

The synthesis begins with the condensation of isonicotinaldehyde with cyclopropanamine to form the corresponding imine. This imine can be isolated or, more commonly, is generated in situ. The subsequent reduction of the imine with a suitable reducing agent, as detailed in the reductive amination section, yields this compound. This method allows for a controlled and stepwise construction of the molecule.

General Procedures for Amine Synthesis

The synthesis of this compound falls under the broader category of secondary amine synthesis. General methods for preparing such amines often involve the alkylation of a primary amine. In this context, cyclopropanamine can be N-alkylated with a suitable pyridin-4-ylmethyl electrophile. This aligns with the principles of nucleophilic substitution reactions as described earlier. The choice of the specific reagents and conditions can be adapted from the extensive literature on N-alkylation of amines.

Synthesis of Structural Analogues and Derivatives

The core structure of this compound can be readily modified to generate a library of structural analogues and derivatives. These modifications can be targeted at various positions of the molecule, with a particular focus on the cyclopropylamine (B47189) moiety.

Modifications of the Cyclopropylamine Moiety

The cyclopropylamine portion of the molecule presents several opportunities for structural variation. These modifications can influence the steric and electronic properties of the compound.

One common modification involves the introduction of substituents on the cyclopropane (B1198618) ring. For instance, 2-substituted cyclopropylamines can be synthesized and subsequently coupled with the pyridin-4-ylmethyl group. The synthesis of these substituted cyclopropylamines can be achieved through various methods, including the cyclopropanation of alkenes followed by functional group manipulations to introduce the amine.

Another approach to modification involves altering the nature of the nitrogen substituent. While the focus here is on the pyridin-4-ylmethyl group, it is synthetically feasible to replace it with other aryl or heteroarylmethyl groups, leading to a diverse range of N-substituted cyclopropylamines. For example, palladium-catalyzed cross-coupling reactions have been employed to synthesize N-arylcyclopropylamines from aryl bromides and cyclopropanamine.

Furthermore, the nitrogen atom of the cyclopropylamine can be part of a larger, more complex structure. For instance, the cyclopropylamine unit can be incorporated into heterocyclic systems.

| Modification Strategy | Description |

| Substitution on the Cyclopropane Ring | Introduction of alkyl, aryl, or functional groups on the cyclopropane ring to explore steric and electronic effects. |

| Variation of the N-Substituent | Replacement of the pyridin-4-ylmethyl group with other aromatic or heteroaromatic moieties. |

| Incorporation into Heterocycles | The cyclopropylamine nitrogen can be a part of a larger heterocyclic framework. |

Variations in the Pyridine Ring Substitution Pattern

The synthesis of pyridine analogs with varied substitution patterns is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. General synthetic protocols for introducing a wide range of substituents onto a pyridine ring are well-established and can be applied to this compound. nih.gov These methods include cyclo-condensation, cyclization, and cycloaddition reactions. ijpsonline.com

Substituents can be introduced either by starting with a pre-substituted pyridine precursor or by direct functionalization of the this compound core. Common transformations include electrophilic aromatic substitution, though the pyridine ring's electron-deficient nature can make this challenging without activating groups. More contemporary methods, such as transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Negishi), offer powerful tools for installing a diverse array of functional groups, including alkyl, aryl, and heteroaryl moieties, as well as amino and alkoxy groups.

While specific examples detailing a wide range of substitutions on the pyridine ring of this compound are not extensively documented in publicly available literature, the general methodologies are robust. For instance, halogenated derivatives of 4-picoline (4-methylpyridine) can be used as starting materials to introduce the cyclopropylmethylamine side chain, yielding substituted final products. The table below illustrates hypothetical variations based on common synthetic strategies for pyridines.

| Position of Substitution | Type of Substituent | Potential Synthetic Method | Starting Material Example |

| 2- or 3-position | Chloro, Bromo | Halogenation | 4-methyl-pyridine |

| 2-position | Amino | Chichibabin amination | This compound |

| 3-position | Nitro | Nitration under harsh conditions | This compound |

| Any position | Aryl, Heteroaryl | Suzuki or Stille Coupling | Halogenated this compound |

| 2-position | Hydroxy | Oxidation of pyridine N-oxide | This compound N-oxide |

Incorporation into Polycyclic and Heterocyclic Systems

The this compound moiety can serve as a versatile building block for the construction of more complex polycyclic and heterocyclic frameworks. Such larger structures are of significant interest in drug discovery as they can present unique three-dimensional pharmacophores. The synthetic strategies to achieve this incorporation typically involve reactions that form new rings fused to the existing pyridine core or connect the pyridine unit to another cyclic system.

One common approach is the annulation of a new ring onto the pyridine scaffold. For example, a suitably functionalized this compound derivative, perhaps with amino or carbonyl groups at the 2- and 3-positions of the pyridine ring, could undergo condensation reactions to form fused systems like pyrido[2,3-d]pyrimidines or other related bicyclic heterocycles. nih.gov The synthesis of various fused pyridine derivatives, such as pyrazolo[3,4-b]pyridines, has been reported through multi-step sequences often involving the construction of a polysubstituted pyridine ring followed by a final cyclization step to form the fused system. nih.gov

Another strategy involves using the amine functionality of the cyclopropylmethylamine side chain as a nucleophile to form a new heterocyclic ring. For instance, reaction with appropriate bifunctional electrophiles could lead to the formation of larger heterocyclic rings containing the N-cyclopropylmethyl-N-pyridin-4-ylmethyl core. While direct examples involving this compound are not prominent in the literature, the synthesis of related structures like imidazo[1,2-a]pyridines and tetrahydroquinolines from substituted pyridines demonstrates the feasibility of these approaches. ijpsonline.com

| Fused Ring System | General Synthetic Approach | Key Reaction Type |

| Pyrido[2,3-b]pyrazines | Condensation of a 2,3-diaminopyridine derivative with a 1,2-dicarbonyl compound. | Condensation |

| Imidazo[1,2-a]pyridines | Reaction of a 2-aminopyridine derivative with an α-haloketone. | Cyclocondensation |

| Thiazolopyrimidines | Condensation of a thioxopyrimidine with chloroacetic acid. nih.gov | Cyclocondensation |

| Pyrazolo[3,4-b]pyridines | Interaction of an aminopyrazolone with a suitable electrophile. nih.gov | Cyclization |

Advanced Synthetic Techniques

Modern synthetic chemistry increasingly relies on automation and high-throughput methods to accelerate the discovery and optimization of new molecules. These techniques are particularly valuable in medicinal chemistry for rapidly generating and testing large numbers of compounds.

Automated Organic Synthesis Applications

Automated synthesis platforms have revolutionized the way organic molecules are prepared, offering increased efficiency, reproducibility, and the ability to perform complex multi-step syntheses with minimal manual intervention. chemrxiv.orgchemrxiv.org These systems can range from automated liquid handlers for reaction setup to fully integrated flow chemistry systems that perform synthesis, purification, and analysis in a continuous fashion. nih.gov

The synthesis of this compound and its derivatives is amenable to such automated approaches. For example, the key synthetic steps, such as the reductive amination of 4-pyridinecarboxaldehyde with cyclopropanamine or the alkylation of cyclopropanamine with 4-(chloromethyl)pyridine, could be readily adapted to an automated platform. Flow chemistry, in particular, offers advantages for handling reactive intermediates and for scaling up reactions safely and efficiently. An automated flow synthesis setup could sequentially perform the coupling reaction, followed by in-line purification (e.g., automated chromatography or liquid-liquid extraction), and finally, characterization. While specific reports on the automated synthesis of this exact compound are not prevalent, the synthesis of other small molecule libraries and complex amines using these techniques is widely documented, demonstrating the capability of the technology. nih.gov

Parallel Library Synthesis and High-Throughput Experimentation (HTE)

Parallel synthesis is a powerful strategy for rapidly generating a large collection, or "library," of structurally related compounds for biological screening. spirochem.com This approach involves performing multiple reactions simultaneously in an array format, typically in 24- or 96-well plates. High-throughput experimentation (HTE) complements this by allowing for the rapid screening of a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to find the optimal parameters for a given transformation. digitellinc.comchemrxiv.org

The this compound scaffold is an ideal candidate for the generation of a chemical library for drug discovery purposes. Using parallel synthesis, a diverse library of analogs could be created by varying the substituents on the pyridine ring, the cyclopropyl (B3062369) group, or by modifying the linker between them. For instance, a library could be generated by reacting a set of substituted 4-(chloromethyl)pyridines with a set of substituted cyclopropanamines in a 96-well plate format. The resulting compounds could then be directly screened for biological activity.

The development of such a library would be greatly facilitated by HTE to optimize the key coupling reactions. nih.gov By running numerous small-scale reactions in parallel, the ideal conditions for maximizing yield and purity can be quickly identified. This approach significantly accelerates the drug discovery process, from initial hit identification to lead optimization. spirochem.com

Biological Activity and Pharmacological Profiles

Enzyme Inhibition Studies

Kinase Inhibition

Kinases are a large family of enzymes that play critical roles in cell signaling and are important targets in drug discovery, particularly in oncology and inflammatory diseases. The pyridine (B92270) moiety in N-(pyridin-4-ylmethyl)cyclopropanamine is a common scaffold in many kinase inhibitors.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels. Inhibition of KDR is a validated therapeutic strategy for the treatment of cancer. nih.govmdpi.comresearchgate.net

Several classes of small molecule inhibitors targeting KDR have been developed, with many featuring a pyridine core. mdpi.commdpi.comnih.gov For example, 2,4-disubstituted pyrimidines have been identified as a novel class of potent KDR kinase inhibitors. nih.gov While a direct evaluation of this compound as a KDR inhibitor has not been reported, the presence of the pyridin-4-ylmethyl group suggests that it could potentially interact with the ATP-binding site of KDR, a common mechanism of action for pyridine-based kinase inhibitors.

Table 2: Examples of Pyridine-Based KDR (VEGFR-2) Inhibitors

| Compound Class | Example Compound | KDR IC50 |

|---|---|---|

| 2,4-Disubstituted Pyrimidines | 3,5-dimethylaniline derivative | 6 nM nih.gov |

| Arylamide-containing Quinazolines | 4-fluorophenyl analog | 64.8 nM nih.gov |

| Isatin-thiazolidinone Derivatives | Isatin derivative 46 | 69.1 nM nih.gov |

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria, has necessitated the search for novel antimalarial agents. Plasmodial kinases, such as glycogen synthase kinase-3 (PfGSK3) and protein kinase 6 (PfPK6), are considered promising targets for new antimalarial drugs. acs.orgresearchgate.net

Researchers have identified dual inhibitors of PfGSK3 and PfPK6, which could offer a more robust antimalarial effect and potentially circumvent resistance mechanisms. acs.org For instance, 2,4,5-trisubstituted pyrimidines have been discovered as potent dual inhibitors of these kinases. acs.org Although there are no current studies linking this compound to the inhibition of these specific plasmodial kinases, the development of pyridine- and pyrimidine-based compounds remains an active area in antimalarial research. nih.govnih.govmdpi.comnih.govnih.govfao.org

Table 3: Examples of Dual PfGSK3/PfPK6 Inhibitors

| Compound | PfGSK3 IC50 | PfPK6 IC50 |

|---|---|---|

| Compound 23d | 172 nM | 11 nM acs.org |

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. The IκB kinase (IKK) complex, particularly its IKKβ subunit, is a key component of this pathway. Inhibition of IKKβ can block the activation of NF-κB and is therefore a target for the development of anti-inflammatory drugs. medchemexpress.comselleckchem.com

While direct evidence for this compound as an IKKβ inhibitor is not available, the exploration of small molecules that can modulate the NF-κB pathway is a significant area of research. For example, IKK-16 is a selective IκB kinase inhibitor with IC50 values of 40 nM, 70 nM, and 200 nM for IKK-2, the IKK complex, and IKK-1, respectively. selleckchem.com

Table 4: Examples of IKKβ Inhibitors

| Compound | IKKβ IC50 |

|---|---|

| MLN120B | 45 nM selleckchem.com |

| BMS-345541 | 0.3 µM selleckchem.com |

| IKKβ-IN-4 | 1.9 µM medchemexpress.com |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576). drugbank.compatsnap.com Inhibitors of MAO are used in the treatment of depression and Parkinson's disease. drugbank.compatsnap.com

The cyclopropylamine (B47189) functional group is a well-known pharmacophore for irreversible MAO inhibition. nih.gov The prototypical cyclopropylamine MAO inhibitor is tranylcypromine, which is a non-selective inhibitor of both MAO-A and MAO-B. drugbank.comwikipedia.orgpatsnap.com The structural similarity of this compound to tranylcypromine suggests that it may also act as an MAO inhibitor.

The inhibitory potency of compounds against MAO-A and MAO-B is typically measured by their half-maximal inhibitory concentration (IC50) values. The selectivity of an inhibitor for one isoform over the other is an important factor in its pharmacological profile and therapeutic application.

Table 5: In Vitro Inhibitory Activity of Various Compounds against MAO-A and MAO-B

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

|---|---|---|

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | 43.3 | 3.47 mdpi.com |

| Pyridazinobenzylpiperidine Derivative S5 | 3.857 | 0.203 nih.gov |

| Pyridazinobenzylpiperidine Derivative S15 | 3.691 | >10 nih.gov |

| 1-Methyl-4-phenylpyridinium (MPP+) | Ki = 1.3 (human brain) | - nih.gov |

| Selegiline | - | 0.038 researchgate.net |

| Isoxazole Carbohydrazide Derivative 4 | - | 0.0051 nih.gov |

| Benzylamine-sulphonamide Derivative 11 | - | 0.041 nih.gov |

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. wikipedia.orgnih.govnih.gov As such, it has been identified as a therapeutic target for various diseases, including autoimmune disorders and cancer. nih.govnih.gov Extensive searches of the scientific literature did not yield any studies that have investigated or reported the inhibitory activity of this compound against Dihydroorotate Dehydrogenase (DHODH).

CYP51 and CYP5122A1 Inhibition in Leishmania

Cytochrome P450 family 51 (CYP51), specifically sterol 14α-demethylase, and the recently characterized sterol C4-methyl oxidase CYP5122A1 are crucial enzymes in the sterol biosynthesis pathway of Leishmania parasites, making them attractive targets for the development of new anti-leishmanial drugs. nih.gov A review of the available scientific literature reveals no direct studies on the inhibitory effects of this compound on either CYP51 or CYP5122A1 in Leishmania.

Reversal of Multidrug Resistance (MDR)

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively effluxes chemotherapeutic drugs from cancer cells. nih.govacs.orgnih.gov

P-glycoprotein (P-gp) Mediated Efflux Modulation

While no direct studies on this compound have been found, research into structurally related compounds provides insight into the potential for this chemical scaffold to modulate P-gp activity. A series of 2-((pyridin-4-ylmethyl)amino)nicotinamide derivatives have been synthesized and evaluated as potent reversal agents for P-gp-mediated MDR. nih.govacs.orgacs.org

One of the most potent compounds in this series, designated as 9n , demonstrated significant activity in reversing adriamycin (ADM) resistance in K562/A02 cells, which overexpress P-gp. nih.govacs.org This derivative showed high potency with an EC50 value of 119.6 ± 6.9 nM. nih.govacs.org Further investigation revealed that compound 9n suppressed P-gp ATPase activity, indicating a direct interaction with the transporter. nih.govacs.org The reversal of MDR by this derivative was not due to a decrease in the expression of the P-gp protein. nih.govacs.org

Table 1: P-gp Modulatory Activity of a Structurally Related Derivative (Compound 9n)

| Compound | Cell Line | Activity | Potency (EC50) |

|---|

| 9n | K562/A02 | Reversal of Adriamycin Resistance | 119.6 ± 6.9 nM |

Data pertains to the derivative 2-((pyridin-4-ylmethyl)amino)nicotinamide 9n, not this compound. nih.govacs.org

Impact on Chemotherapeutic Drug Accumulation

The modulation of P-gp function by MDR reversal agents typically leads to an increased intracellular concentration of chemotherapeutic drugs in resistant cancer cells. The aforementioned 2-((pyridin-4-ylmethyl)amino)nicotinamide derivative, 9n , was shown to increase the intracellular accumulation of adriamycin in K562/A02 MDR cells. nih.govacs.org

Furthermore, this compound effectively interrupted the efflux of Rhodamine 123, a known fluorescent substrate of P-gp, from these cells. nih.govacs.orgmdpi.com This provides further evidence of its ability to inhibit P-gp-mediated transport.

Table 2: Effect of a Structurally Related Derivative (Compound 9n) on Substrate Accumulation and Efflux

| Compound | Effect | Substrate | Cell Line |

|---|---|---|---|

| 9n | Increased Accumulation | Adriamycin | K562/A02 |

| 9n | Interrupted Efflux | Rhodamine 123 | K562/A02 |

Data pertains to the derivative 2-((pyridin-4-ylmethyl)amino)nicotinamide 9n, not this compound. nih.govacs.org

Receptor Agonism/Antagonism

Serotonin 2C (5-HT2C) Receptor Agonism and Functional Selectivity

The serotonin 2C (5-HT2C) receptor is a G-protein coupled receptor (GPCR) that is a target for the treatment of various central nervous system disorders. nih.gov Ligands can exhibit functional selectivity, also known as biased agonism, by preferentially activating certain downstream signaling pathways (e.g., Gq signaling) over others (e.g., β-arrestin recruitment).

A thorough search of the scientific literature did not identify any studies that have assessed the agonist or antagonist activity of this compound at the serotonin 2C (5-HT2C) receptor. Consequently, there is no available data on its potential functional selectivity at this receptor.

Retinoid X Receptor Alpha (RXRα) Antagonism

A comprehensive search of scientific databases and peer-reviewed literature did not yield any specific studies investigating the activity of this compound as a Retinoid X Receptor Alpha (RXRα) antagonist. Consequently, there is no published data to report on its binding affinity, potency, or efficacy in modulating RXRα activity.

Antihistamine Activity via Histamine Antagonism

There is currently no available scientific literature detailing the antihistamine properties of this compound. Research studies evaluating its potential to act as an antagonist at histamine receptors have not been published, and therefore its profile as an antihistamine agent is unknown.

Antiproliferative and Cytotoxic Activities

Cell Line Specific Cytotoxicity

No specific data from in vitro studies on the cytotoxic effects of this compound against various cancer cell lines were found in the public domain. As a result, information regarding its half-maximal inhibitory concentrations (IC50) against specific cell lines is not available.

Induction of Apoptosis

The scientific literature lacks studies focused on the ability of this compound to induce apoptosis in cancer cells. There are no published reports on its mechanism of action related to programmed cell death, such as caspase activation or DNA fragmentation.

Effects on Tumor Cell Proliferation and Differentiation

Research detailing the effects of this compound on the proliferation and differentiation of tumor cells is not present in the available scientific literature. Studies investigating its impact on the cell cycle or its potential to promote cell differentiation have not been reported.

Antimicrobial and Antiparasitic Activities

Specific investigations into the antimicrobial (antibacterial or antifungal) or antiparasitic activity of this compound have not been reported in peer-reviewed publications. Therefore, data such as minimum inhibitory concentration (MIC) values against microbial strains or efficacy against parasites are not available. While research exists on the antimicrobial and antiparasitic properties of various other pyridine derivatives, no such information is available for this specific compound. nih.govmdpi.comnih.gov

Antimalarial Efficacy in vitro and in vivo

This compound is a core structure found in several compounds investigated for their antimalarial properties. Research has focused on derivatives of this compound, exploring their activity against various stages of the Plasmodium falciparum parasite, the deadliest species causing malaria in humans.

One area of investigation involves tetrazole-based derivatives. Studies on these compounds have shown that they exhibit fast-kill kinetics against P. falciparum. Their mechanism of action is believed to involve the inhibition of hemozoin formation, which is a crucial detoxification process for the parasite. This disruption leads to the accumulation of toxic free heme within the parasite's digestive vacuole, ultimately causing its death. Selections for resistant parasites to these tetrazole derivatives have only resulted in low-level resistance, which was associated with the amplification of the multidrug resistance 1 gene (pfmdr1). nih.gov

Another class of compounds incorporating the this compound moiety includes 2,8-disubstituted-1,5-naphthyridines. These compounds have been identified as dual inhibitors, targeting both P. falciparum phosphatidylinositol-4-kinase (PI4K) and hemozoin formation. nih.gov The addition of basic nitrogen-containing substituents has been observed to enhance antimalarial activity in various scaffolds. nih.gov For instance, derivatives with basic 3-piperidine and 3-(R)-aminopyrrolidine rings maintained significant activity against the NF54 strain of P. falciparum, even with a considerable loss in PI4K enzyme inhibitory potency, suggesting the involvement of additional mechanisms of action. nih.gov

Furthermore, cyclopropyl (B3062369) carboxamides, which share structural similarities, have been identified through phenotypic screening as a potent and rapidly parasiticidal class of antimalarial agents. researchgate.net In vivo studies using Plasmodium berghei models in mice have demonstrated the efficacy of some of these related compounds. researchgate.netnih.gov For example, a morpholino derivative of a 4-anilinoquinoline, a distinct but related chemical class, was shown to cure mice infected with P. berghei. nih.gov

It is important to note that the development of new antimalarial drugs is critical due to the emergence of resistance to existing therapies, such as artemisinin-based combination therapies (ACTs). nih.gov Novel compounds with different mechanisms of action are essential to combat drug-resistant malaria. nih.gov

Table 1: In vitro Antimalarial Activity of Related Compounds

| Compound Class | Target/Mechanism of Action | P. falciparum Strain(s) | Key Findings |

|---|---|---|---|

| Tetrazole-based derivatives | Inhibition of hemozoin formation | - | Fast-kill kinetics, low propensity for high-level resistance. nih.gov |

| 2,8-disubstituted-1,5-naphthyridines | Dual inhibition of PI4K and hemozoin formation | NF54 | Maintained activity with basic substituents despite reduced PI4K inhibition. nih.gov |

| Cyclopropyl carboxamides | Not specified | 3D7 | Potent and rapidly parasiticidal. researchgate.net |

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. nih.govnih.gov The this compound scaffold is also present in molecules that have been explored for their potential against Leishmania donovani, the causative agent of visceral leishmaniasis, the most severe form of the disease. nih.govwikipedia.org

Research into a related benzenesulfonamide compound, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB), has demonstrated its activity against both the promastigote and intracellular amastigote forms of L. donovani. In vitro assays showed that 2NB had a 50% inhibitory concentration (IC50) of 38.5 ± 1.5 µg/mL against promastigotes and 86.4 ± 2.4 µg/mL against intracellular amastigotes. nih.gov The compound was found to be non-toxic to host macrophages. nih.gov

The parasiticidal activity of 2NB is associated with an increase in the levels of Th1 cytokines, nitric oxide (NO), and reactive oxygen species (ROS), which are crucial for parasite clearance. nih.gov Furthermore, 2NB was shown to enhance the efficacy of amphotericin B against amphotericin B-resistant clinical isolates of L. donovani. nih.gov

The search for new antileishmanial drugs is driven by the limitations of current treatments, which include toxicity, high cost, and the emergence of drug resistance. nih.govfrontiersin.org Natural products and synthetic compounds are being actively investigated as potential sources for new therapies. nih.gov

Table 2: In vitro Antileishmanial Activity of a Related Benzenesulfonamide Compound (2NB)

| Parasite Form | IC50 Value (µg/mL) |

|---|---|

| L. donovani promastigotes | 38.5 ± 1.5 nih.gov |

Antiviral Potential (e.g., HCoV-OC43, SARS-CoV-2)

The emergence of novel coronaviruses, such as SARS-CoV-2, has highlighted the urgent need for effective antiviral agents. researchgate.netnews-medical.net Research has explored the potential of various compounds to inhibit the replication of human coronaviruses, including the common cold virus HCoV-OC43 and the more pathogenic SARS-CoV-2. nih.govnih.gov

While direct studies on this compound were not identified in the search results, research into host-targeting antivirals (HTAs) provides a relevant context. One such approach involves the inhibition of peptidylarginine deiminases (PADs), a family of enzymes that catalyze protein citrullination. researchgate.netnih.gov

Studies have shown that infection with HCoV-OC43 in human fetal lung fibroblasts leads to an increase in total protein citrullination. news-medical.netnih.gov This process appears to be required for optimal viral replication. nih.gov The use of pan-PAD inhibitors, such as Cl-amidine and BB-Cl-amidine, has been shown to block HCoV-OC43 replication in a dose-dependent manner. news-medical.net These inhibitors were also found to potently suppress the replication of both HCoV-OC43 and SARS-CoV-2 in Vero-E6 cells, a commonly used cell line for studying coronaviruses. researchgate.netnih.gov This suggests that PAD-mediated citrullination is a host process that can be modulated by coronaviruses across different species. nih.gov

The development of HTAs is a promising strategy as they act on host-cell factors essential for viral replication, which may reduce the likelihood of the virus developing resistance. researchgate.net

Table 3: Antiviral Activity of PAD Inhibitors Against Human Coronaviruses

| Inhibitor | Virus | Cell Line | Effect |

|---|---|---|---|

| Cl-amidine | HCoV-OC43 | MRC-5 | Dose-dependent decrease in viral genome copies. news-medical.net |

| BB-Cl-amidine | HCoV-OC43 | MRC-5 | Dose-dependent decrease in viral genome copies. news-medical.net |

| Cl-amidine | HCoV-OC43, SARS-CoV-2 | Vero-E6 | Potent suppression of viral replication. researchgate.netnih.gov |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Structural Modifications and Their Biological Impact

Systematic modifications of the N-(pyridin-4-ylmethyl)cyclopropanamine scaffold have been instrumental in elucidating the SAR and optimizing biological activity. Research into related cyclopropylamine (B47189) derivatives has demonstrated that even minor structural changes can lead to significant variations in potency and selectivity.

One area of exploration has been the substitution on the cyclopropylamine core. Studies on 1-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A have shown that the introduction of bulkier substituents on the cyclopropylamine ring can increase selectivity against other enzymes like monoamine oxidases (MAO A and MAO B). nih.gov This suggests that the space around the cyclopropylamine moiety is a critical determinant of target specificity.

Furthermore, modifications of the linker between the pyridine (B92270) and cyclopropylamine moieties can influence activity. For instance, in a series of pyrimidine-4-carboxamides, replacing a flexible N-methylphenethylamine group with a more conformationally restricted (S)-3-phenylpiperidine led to a threefold increase in inhibitory potency. researchgate.net While not a direct modification of this compound, this highlights the principle that constraining the conformation of the molecule can be a successful strategy for enhancing biological activity.

The following table summarizes the impact of systematic structural modifications on the biological activity of cyclopropylamine derivatives, providing insights applicable to this compound.

| Compound/Modification | Target | Observed Biological Impact |

| 1-substituted cyclopropylamine derivatives | KDM1A | Introduction of bulkier substituents on the cyclopropyl (B3062369) ring increased selectivity against MAO A and MAO B. nih.gov |

| Pyrimidine-4-carboxamides with conformational restriction | NAPE-PLD | Replacement of a flexible linker with a rigid piperidine ring increased inhibitory potency threefold. researchgate.net |

| α-substituted cyclopropylamine derivatives | KDM1A | Decoration of a phenyl ring at the β-position of the cyclopropane (B1198618) with small, halogenated functional groups significantly improved inhibitory activity. nih.govepa.gov |

Role of the Cyclopropyl Moiety in Biological Activity

The cyclopropyl group is a key structural feature of this compound and plays a multifaceted role in its biological activity. This moiety is not merely a passive linker but an active contributor to the compound's pharmacological profile.

One of the primary roles of the cyclopropyl ring is to provide conformational constraint. researchgate.net Its rigid structure limits the number of accessible conformations of the molecule, which can lead to a more favorable entropic contribution to binding with its biological target. researchgate.net This pre-organization of the molecule into a bioactive conformation can enhance potency.

Furthermore, the cyclopropyl group is known to be a bioisostere of other chemical groups and can influence metabolic stability. researchgate.net The high C-H bond dissociation energy of the cyclopropyl ring can make it less susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially increasing the half-life of the drug. hyphadiscovery.com The unique electronic properties of the cyclopropane ring, with its enhanced pi-character, can also influence interactions with biological targets. researchgate.net

The cyclopropylamine moiety itself is a crucial pharmacophore in many biologically active compounds, including enzyme inhibitors. For example, in the context of histone demethylase inhibitors, the cyclopropane core is responsible for the covalent interaction between the inhibitor and the catalytic domain of the KDM proteins. nih.govepa.gov This irreversible inhibition mechanism highlights the chemical reactivity of the strained cyclopropyl ring.

The following table outlines the key contributions of the cyclopropyl moiety to the biological activity of compounds like this compound.

| Property of Cyclopropyl Moiety | Impact on Biological Activity |

| Conformational Rigidity | Restricts molecular flexibility, leading to a more favorable binding entropy and potentially increased potency. researchgate.net |

| Metabolic Stability | Can block sites of metabolism, leading to an increased half-life of the compound. hyphadiscovery.com |

| Unique Electronic Properties | The strained ring system possesses unique electronic characteristics that can influence target binding. researchgate.net |

| Chemical Reactivity | Can act as a mechanism-based inactivator of enzymes through covalent bond formation. |

Influence of Pyridine Ring Substitution on Potency and Selectivity

The pyridine ring is another critical component of this compound, and its substitution pattern significantly influences the compound's potency and selectivity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is often a key interaction with biological targets.

Bioisosteric replacement of the pyridine ring is a common strategy in medicinal chemistry to improve physicochemical properties and biological activity. For example, replacing a pyridine ring with a benzonitrile has been shown to be an effective strategy in some cases. researchgate.net The nitrile group can mimic the hydrogen-bonding ability of the pyridine nitrogen. researchgate.net Another study demonstrated that 2-difluoromethylpyridine can serve as a bioisosteric replacement for pyridine-N-oxide, leading to enhanced activity. nih.govrsc.org These examples underscore the importance of the pyridine ring's role as a key recognition element and how its properties can be fine-tuned through substitution or replacement.

The table below summarizes the influence of pyridine ring modifications on the biological activity of related compounds.

| Modification | Effect on Properties | Impact on Biological Activity |

| Substitution with electron-withdrawing/donating groups | Alters the electronic distribution of the pyridine ring. | Can enhance binding affinity and potency. mdpi.com |

| Bioisosteric replacement with benzonitrile | Mimics the hydrogen-bonding capability of the pyridine nitrogen. researchgate.net | Can improve biological activity. researchgate.net |

| Bioisosteric replacement with 2-difluoromethylpyridine | Serves as a replacement for pyridine-N-oxide. | Can lead to enhanced activity. nih.govrsc.org |

Conformational Analysis and Stereochemistry in SAR

For cyclopropylamine derivatives that possess stereocenters, the specific stereoisomer can have a profound impact on biological activity. Studies on 1-substituted cyclopropylamine derivatives have shown that while different stereoisomers may exhibit similar inhibitory activities against a target like KDM1A, they can form different covalent adducts with the enzyme's FAD co-enzyme. nih.gov This indicates that even with similar potency, the mode of interaction at the molecular level can differ between stereoisomers.

Conformational analysis helps in understanding the preferred spatial arrangement of the different parts of the molecule. For instance, the relative orientation of the pyridine ring and the cyclopropylamine moiety can be crucial for fitting into the binding pocket of a target protein. Limiting the conformational flexibility of a molecule, for example by introducing rigidifying elements, is a known strategy to enhance binding affinity by reducing the entropic penalty of binding. researchgate.net

The following table highlights the importance of stereochemistry and conformational analysis in the SAR of cyclopropylamine-containing compounds.

| Aspect | Significance in SAR |

| Stereochemistry | Different enantiomers or diastereomers can exhibit distinct biological activities and modes of action. nih.gov |

| Conformational Restriction | A more rigid molecular conformation can lead to higher binding affinity due to a lower entropic penalty upon binding. researchgate.net |

| Relative Orientation of Moieties | The spatial arrangement of the pyridine ring and cyclopropylamine group is critical for optimal interaction with the target's binding site. |

Identification of Pharmacophores and Key Interaction Motifs

The identification of the pharmacophore, which is the ensemble of steric and electronic features necessary for biological activity, is a central goal of SAR studies. For this compound and its analogs, the key pharmacophoric elements are the cyclopropylamine group and the pyridine ring.

The cyclopropylamine moiety often acts as a key anchoring group, forming crucial interactions with the target protein. As mentioned earlier, in the case of KDM1A inhibitors, the cyclopropane core is directly involved in a covalent interaction. nih.govepa.gov The primary amine of the cyclopropylamine can also participate in hydrogen bonding or ionic interactions.

The pyridine ring typically serves as a key recognition element, often engaging in hydrogen bonding via its nitrogen atom or participating in pi-stacking interactions with aromatic amino acid residues in the binding pocket. The position of the nitrogen atom in the pyridine ring is critical, as it dictates the geometry of these interactions.

The linker connecting these two key moieties, in this case, the methylene group, also plays a role in defining the distance and relative orientation between them, ensuring they are correctly positioned for optimal binding. Systematic exploration of these elements and their spatial relationships is essential for the rational design of more potent and selective analogs.

The table below outlines the key pharmacophoric features and interaction motifs for this class of compounds.

| Pharmacophoric Element | Potential Key Interactions |

| Cyclopropylamine Moiety | Covalent bond formation, hydrogen bonding, ionic interactions. nih.govnih.govepa.gov |

| Pyridine Ring | Hydrogen bonding (acceptor), pi-stacking interactions. |

| Methylene Linker | Defines the spatial orientation and distance between the key pharmacophores. |

Computational Approaches in Drug Discovery and Development

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying the effects of various physicochemical properties, these models can predict the activity of novel compounds and guide the design of more potent analogues.

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the interaction between a ligand and its target receptor. These methods analyze the steric and electrostatic fields of a set of aligned molecules to generate a predictive model.

In a study on a series of 2-phenylcyclopropylmethylamine (PCPMA) derivatives, which share the cyclopropylamine (B47189) moiety with our compound of interest, 3D-QSAR models were successfully developed to predict their affinity for the dopamine (B1211576) D3 receptor. nih.govmdpi.com The statistical robustness of these models is crucial for their predictive power.

Table 1: Statistical Parameters of 3D-QSAR Models for PCPMA Derivatives

| Model | q² | r² | SEE | F value |

|---|---|---|---|---|

| CoMFA | 0.607 | 0.981 | 0.094 | 149.222 |

| CoMSIA | 0.643 | 0.899 | - | - |

Data sourced from a study on 2-phenylcyclopropylmethylamine derivatives, analogous to N-(pyridin-4-ylmethyl)cyclopropanamine. nih.govmdpi.com

The high values for q² (cross-validated correlation coefficient) and r² (non-cross-validated correlation coefficient) indicate strong predictive ability of the models. nih.govmdpi.com The CoMFA model for PCPMA derivatives revealed that both steric and electrostatic fields are significant contributors to the binding affinity, with the electrostatic field playing a more dominant role. mdpi.com Similarly, a 3D-QSAR study on N-ethyl-4-(pyridin-4-yl)benzamide based ROCK1 inhibitors also demonstrated the utility of CoMFA and CoMSIA in elucidating the structure-activity relationship. nih.gov

For this compound, a similar approach would involve aligning a series of its derivatives and calculating their molecular fields. The resulting contour maps from CoMFA and CoMSIA would highlight regions where modifications to the molecule—such as adding bulky groups or electron-withdrawing/donating substituents—would likely enhance biological activity.

The Hansch and Fujita-Ban approaches are classical QSAR methods that correlate biological activity with physicochemical parameters such as hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters). mdpi.com These models are typically represented by a linear equation:

log(1/C) = k₁logP + k₂σ + k₃Es + k₄

where C is the concentration of the compound required to produce a specific biological effect, and k represents the coefficients for each parameter.

While no specific Hansch or Fujita-Ban analysis for this compound is available, this methodology could be applied to understand the influence of substituents on its activity. For instance, by synthesizing a series of derivatives with varying substituents on the pyridine (B92270) ring and measuring their biological activity, a Hansch equation could be derived. This would provide valuable quantitative insights into how hydrophobicity, electronics, and sterics of the substituents govern the compound's potency.

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is instrumental in understanding the binding mode and key interactions that drive ligand recognition.

Protein-Ligand Interaction Fingerprinting (PLIF) is a method used to represent the 3D protein-ligand interactions as a 1D bitstring. Each bit in the fingerprint corresponds to a specific interaction with a particular amino acid residue in the binding pocket. This allows for a systematic comparison of binding modes across different ligands or docking poses.

In studies of related pyridine-containing compounds, molecular docking has been employed to elucidate binding interactions. For example, in the design of ROCK1 inhibitors based on a N-ethyl-4-(pyridin-4-yl)benzamide scaffold, docking studies identified crucial hydrogen bond interactions with hinge loop residues and catalytic lysine (B10760008) residues. nih.gov For this compound, docking into a target protein's active site would be the first step. Subsequent PLIF analysis would then systematically map out the interactions, such as:

Hydrogen bonds: The pyridine nitrogen of this compound is a potential hydrogen bond acceptor.

Hydrophobic interactions: The cyclopropyl (B3062369) and pyridyl rings can engage in hydrophobic interactions with nonpolar residues.

π-π stacking: The pyridine ring can form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

This detailed interaction profile is critical for structure-based drug design, guiding modifications to enhance binding affinity and selectivity.

A significant challenge in molecular docking is accounting for the flexibility of the target protein. Induced fit docking (IFD) and ensemble docking are two approaches that address this. IFD allows the receptor's active site to change conformation in response to the binding of a ligand, while ensemble docking uses multiple static receptor structures to represent conformational flexibility.

Studies on various ligand-protein systems have shown that considering target flexibility can significantly improve the accuracy of docking predictions. For this compound, employing flexible docking protocols would provide a more realistic model of its binding. This is particularly important if the target protein is known to undergo conformational changes upon ligand binding. Molecular dynamics (MD) simulations can be used to generate an ensemble of receptor conformations for subsequent docking studies, providing a more comprehensive view of the potential binding modes. researchgate.netsamipubco.com

Virtual Screening and Library Design

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach significantly reduces the number of compounds that need to be screened experimentally.

For this compound, its chemical scaffold can be used as a starting point for virtual screening campaigns. In a ligand-based virtual screening approach, molecules with similar 2D or 3D structures to this compound would be selected from large chemical databases. mdpi.com

Alternatively, in a structure-based virtual screening approach, a library of compounds would be docked into the active site of a target protein. The compounds would then be ranked based on their docking scores and predicted binding interactions. This methodology has been successfully applied in the discovery of hits for various targets, including those involving pyridine-containing scaffolds. nih.gov

Furthermore, the this compound core can be used in library design. By defining various substitution points on the pyridine ring and the amine, a combinatorial library of virtual compounds can be generated. This focused library can then be subjected to virtual screening or QSAR analysis to prioritize the most promising candidates for synthesis and biological evaluation.

Ligand-Based Virtual Screening

Ligand-based virtual screening (LBVS) leverages the knowledge of known active compounds to identify new molecules with similar properties from large chemical databases. A key technique in this domain is the development of Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical correlation between the chemical structures of compounds and their biological activities.

In a study focused on designing novel inhibitors for the Kinase Insert Domain Receptor (KDR), a crucial target in anti-cancer therapy, researchers developed 3D-QSAR models for a series of related compounds. nih.gov Although the specific focus was on N-(pyridin-4-ylmethyl)aniline derivatives, the principles are directly applicable to scaffolds like this compound. The study utilized two prominent 3D-QSAR methods: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov

The CoMFA model evaluates the steric and electrostatic fields of a set of aligned molecules, while the CoMSIA model provides a more detailed analysis by also considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov The robustness and predictive power of these models are assessed using statistical metrics such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov For the KDR inhibitors, the developed models demonstrated significant predictive ability, as detailed in the table below. nih.gov

| Model | q² (Cross-validated) | r² (Non-cross-validated) | Standard Error of Prediction (SEP) | F-statistic | Contribution of Fields |

| CoMFA | 0.671 | 0.969 | 0.198 | 215.176 | Steric: 52.8%, Electrostatic: 47.2% |

| CoMSIA | 0.608 | 0.936 | 0.283 | 99.471 | Steric: 13.9%, Electrostatic: 31.0%, Hydrophobic: 27.5%, H-bond Donor: 15.6%, H-bond Acceptor: 12.0% |

These validated QSAR models serve as powerful virtual screening tools. They can rapidly predict the biological activity of newly designed compounds based on the N-(pyridin-4-ylmethyl) scaffold, allowing researchers to prioritize which molecules to synthesize and test experimentally. nih.gov

Structure-Based Virtual Screening

Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the biological target, typically a protein or enzyme. Molecular docking is the most common SBVS technique, where computational algorithms predict the preferred orientation of a ligand when bound to a target, forming a stable complex. samipubco.com This method is essential for understanding binding mechanisms and predicting binding affinity.

In the effort to discover new KDR inhibitors, structure-based approaches were integrated into the design process. nih.gov After generating a library of new molecules, the Glide docking program was used for virtual screening. This process involves placing, or "docking," each candidate molecule into the ATP-binding site of the KDR enzyme. The program then calculates a docking score, which estimates the binding affinity. Molecules with favorable docking scores are considered potential hits. nih.gov

This screening process allows for the rapid evaluation of thousands of compounds, filtering out those unlikely to bind to the target and highlighting promising candidates for further investigation. The combination of docking with protein-ligand interaction fingerprint (PLIF) analysis further refines the screening by identifying key interactions (like hydrogen bonds and hydrophobic contacts) that are crucial for potent inhibition. nih.gov

De Novo Drug Design Strategies

De novo drug design involves the creation of novel molecular structures from scratch, tailored to fit the binding site of a specific biological target. nih.gov This approach is particularly useful when few known active ligands exist. One effective strategy is molecular fragment replacement.

Researchers applied a molecular fragment replacement (MFR) strategy to design a new library of potential KDR inhibitors based on the N-(pyridin-4-ylmethyl)aniline scaffold. nih.gov Starting with the structures of known KDR inhibitors, they identified key fragments and replaced them with other chemical moieties from a fragment database. This process generated a large and diverse virtual library of novel compounds. nih.gov

The workflow successfully combined MFR with other computational tools. The newly generated molecular database was first screened using structure-based methods (Glide docking) and then evaluated with the previously developed ligand-based 3D-QSAR models. nih.gov This integrated approach led to the successful design of 44 novel N-(pyridin-4-ylmethyl)aniline derivatives as potential KDR inhibitors, demonstrating the power of de novo strategies in generating new chemical entities. nih.gov

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

A promising drug candidate must not only be potent against its target but also possess favorable ADMET properties. nih.gov Poor pharmacokinetics or toxicity are major reasons for the failure of drug candidates in clinical trials. nih.gov Computational, or in silico, ADMET prediction allows for the early assessment of these properties, helping to eliminate compounds with undesirable profiles before committing resources to their synthesis and testing. researchgate.net

For the novel N-(pyridin-4-ylmethyl)aniline derivatives designed as KDR inhibitors, a comprehensive ADMET analysis was performed. nih.gov Computational models were used to predict a range of critical properties. The table below summarizes some of the key ADMET parameters that are typically evaluated.

| ADMET Property | Description | Importance in Drug Development |

| Aqueous Solubility | The ability of a compound to dissolve in water. | Crucial for absorption and formulation. |

| Blood-Brain Barrier (BBB) Penetration | The ability of a compound to cross the protective barrier of the central nervous system. | Desirable for CNS targets, but often a liability causing side effects for non-CNS drugs. |

| CYP2D6 Inhibition | The potential to inhibit the Cytochrome P450 2D6 enzyme. | A major enzyme in drug metabolism; inhibition can lead to adverse drug-drug interactions. |

| Hepatotoxicity | The potential to cause liver damage. | A major safety concern that can halt drug development. |

| Human Intestinal Absorption (HIA) | The extent to which a compound is absorbed from the gut into the bloodstream. | A key factor for oral bioavailability. |

| Plasma Protein Binding (PPB) | The degree to which a compound binds to proteins in the blood plasma. | High binding can limit the amount of free drug available to act on the target. |

By evaluating these properties in silico, the researchers were able to select candidate molecules that not only showed high predicted activity against KDR but also possessed drug-like ADMET profiles, increasing their potential for successful development as therapeutic agents. nih.gov

Target Engagement and Preclinical Validation

In vitro Target Engagement Assays

The initial validation of N-(pyridin-4-ylmethyl)cyclopropanamine and related compounds involves biochemical and cellular assays to quantify their direct interaction with the LSD1 enzyme. nih.gov These assays are critical for determining the potency and selectivity of the inhibitor.

Biochemical assays directly measure the inhibition of LSD1's catalytic activity. researchgate.net A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay, which quantifies the demethylation of a histone substrate. researchgate.net The potency of an inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. researchgate.netnih.gov For instance, various cyclopropylamine-based LSD1 inhibitors, which share a core structure with this compound, have demonstrated a range of potencies against the LSD1 enzyme. researchgate.net

Selectivity is another key parameter assessed in vitro. researchgate.net This involves testing the compound against other flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes, such as monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), to ensure the inhibitor preferentially targets LSD1. researchgate.net High selectivity is crucial for minimizing off-target effects.

Cell-based assays confirm that the compound can enter cells and engage with LSD1 in a physiological context. A common method is to treat cancer cell lines with the inhibitor and then measure the levels of specific histone marks, such as the mono- and di-methylation of histone H3 at lysine (B10760008) 4 (H3K4me1/2), which are expected to increase upon LSD1 inhibition. nih.gov

Table 1: Representative In vitro Activity of LSD1 Inhibitors

| Compound Class | Assay Type | Target | IC50 Value |

|---|---|---|---|

| Cyclopropylamine-based | Biochemical (HTRF) | LSD1 | Nanomolar to Micromolar range researchgate.net |

In vivo Target Engagement Studies in Animal Models

Following successful in vitro characterization, the engagement of this compound with LSD1 is evaluated in living animal models, typically mice bearing tumor xenografts. biorxiv.orgresearchgate.net These studies are essential to confirm that the compound can reach its target in tissues and exert its inhibitory effect.

Pharmacodynamic (PD) biomarker analysis is a cornerstone of in vivo target engagement studies. biorxiv.org After administration of the compound, tumor and surrogate tissues (like blood) are collected and analyzed for evidence of LSD1 inhibition. This often involves measuring the same biomarkers used in cell-based assays, such as an increase in H3K4me1/2 methylation levels. nih.gov Observing a dose-dependent increase in these biomarkers provides strong evidence of target engagement in vivo. frontiersin.org These studies help establish a relationship between the administered dose, drug concentration in the tissue, and the degree of target inhibition. biorxiv.org

Biomarker Identification and Correlative Endpoints

The inhibition of LSD1 leads to predictable changes in gene expression and cellular phenotype, which can be used as biomarkers to monitor the drug's activity. nih.gov These biomarkers are critical for establishing a link between target engagement and therapeutic response.

Histone Methylation Marks: The most direct biomarkers of LSD1 inhibition are increased levels of its substrates, H3K4me1/2 and H3K9me1/2. nih.govnih.gov These changes can be detected in tumor tissues and sometimes in peripheral blood mononuclear cells, providing a non-invasive way to monitor drug activity. researchgate.net

Gene Expression Signatures: LSD1 inhibition reactivates the expression of silenced genes. nih.gov For example, in acute myeloid leukemia (AML), LSD1 inhibition leads to the upregulation of myeloid-lineage markers like CD11b and CD86, indicating that the leukemic cells are being induced to differentiate. frontiersin.org The transcription factor GFI1b is another recognized marker of LSD1 inhibition. frontiersin.org

Correlative Endpoints: In preclinical studies, these molecular biomarkers are correlated with phenotypic outcomes, such as the inhibition of cancer cell proliferation, induction of apoptosis (cell death), and reduction in tumor volume. frontiersin.orgnih.gov Establishing a strong correlation between a biomarker and a clinical endpoint is a key goal of preclinical validation. For example, the degree of H3K4 methylation increase in a tumor xenograft model can be correlated with the extent of tumor growth inhibition.

Table 2: Key Biomarkers for LSD1 Inhibition

| Biomarker Category | Specific Marker | Change upon Inhibition | Disease Context |

|---|---|---|---|

| Histone Marks | H3K4me1/2 | Increase nih.gov | Various Cancers |

| Cell Surface Markers | CD11b, CD86 | Increase frontiersin.org | Acute Myeloid Leukemia (AML) |

Evaluation of Efficacy in Relevant Disease Models (e.g., Cancer, Malaria)

The ultimate goal of preclinical validation is to demonstrate that the target engagement by this compound translates into therapeutic efficacy in models of human disease.

Cancer: LSD1 is overexpressed in a wide range of cancers, including hematological malignancies and solid tumors, making it an attractive therapeutic target. nih.govnih.gov Preclinical studies have shown that LSD1 inhibitors can significantly slow tumor progression in vitro and in vivo. nih.gov

Acute Myeloid Leukemia (AML): In AML models, LSD1 inhibitors have been shown to induce the differentiation of leukemic stem cells and reduce their growth. frontiersin.org This leads to increased survival in mouse models of AML. frontiersin.org

Solid Tumors: In models of solid tumors such as small cell lung cancer (SCLC), neuroblastoma, and breast cancer, LSD1 inhibition suppresses cancer cell proliferation, migration, and invasion. nih.govnih.gov In xenograft models, where human tumor cells are implanted into immunodeficient mice, treatment with LSD1 inhibitors leads to a significant reduction in tumor growth. researchgate.netnih.gov For example, the loss of LSD1 has been shown to significantly reduce the proliferation of human colon cancer cells both in vitro and in vivo. researchgate.net

Malaria: Epigenetic regulation is also crucial for the lifecycle of the malaria parasite, Plasmodium falciparum. news-medical.net This has led to the exploration of epigenetic inhibitors as a new class of antimalarials. news-medical.net While direct studies on this compound in malaria are not extensively documented in the provided results, a chemically related class of compounds, cyclopropyl (B3062369) carboxamides, has been identified as potent inhibitors of both drug-sensitive and drug-resistant strains of P. falciparum. nih.gov These compounds demonstrated oral efficacy in malaria mouse models, suggesting that the chemical scaffold has potential as an antimalarial agent. nih.gov This indicates that targeting parasite-specific epigenetic machinery could be a viable therapeutic strategy. news-medical.netnih.gov

Table 3: Summary of Preclinical Efficacy in Disease Models

| Disease Model | Compound Class | Key Findings |

|---|---|---|

| Acute Myeloid Leukemia (AML) | LSD1 Inhibitors | Induction of cell differentiation, reduction of leukemic stem cell growth, increased survival in mouse models. frontiersin.org |

| Solid Tumors (e.g., SCLC, Colon) | LSD1 Inhibitors | Inhibition of cell proliferation, migration, and invasion; reduction of tumor volume in xenograft models. researchgate.netnih.gov |

Therapeutic Applications and Future Research Directions

Oncology: Targeting Epigenetic Mechanisms and Drug Resistance

The battle against cancer is increasingly focused on epigenetic modifications and the challenge of multidrug resistance (MDR). nih.gov Cyclopropylamine (B47189) derivatives, including those related to N-(pyridin-4-ylmethyl)cyclopropanamine, are at the forefront of this research, primarily as inhibitors of histone demethylases and as agents that can reverse drug resistance.

A key target in this domain is Lysine-specific demethylase 1 (LSD1/KDM1A), a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that is overexpressed in a wide array of cancers, including breast, prostate, and gastric cancers, as well as acute myeloid leukemia (AML). nih.govnih.govresearchgate.net LSD1 plays a crucial role in tumorigenesis by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), which leads to the repression of tumor suppressor genes and promotes cancer cell proliferation, migration, and invasion. nih.govnih.govresearchgate.net

The cyclopropane (B1198618) core of many inhibitors is vital for their mechanism of action, often involving a covalent interaction with the FAD cofactor in the catalytic domain of LSD1. nih.gov Research has shown that modifications to the structure of these inhibitors can significantly enhance their potency. For example, decorating the phenyl ring at the β-position of the cyclopropane ring with small, halogenated functional groups has led to compounds with inhibitory activity in the low nanomolar range. nih.gov The therapeutic potential of targeting LSD1 is underscored by the number of inhibitors that have entered clinical trials for various cancers. nih.govnih.gov

In addition to epigenetic modulation, derivatives containing the pyridin-4-ylmethyl moiety have shown promise in combating multidrug resistance. MDR is a major obstacle in chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transport proteins like P-glycoprotein (P-gp). nih.gov A series of 2-((pyridin-4-ylmethyl)amino)nicotinamide derivatives have been designed and synthesized as potent agents to reverse P-gp-mediated MDR. nih.gov One particular compound, designated 9n, demonstrated high potency in reversing adriamycin resistance in K562/A02 cancer cells. nih.gov It was found to increase the intracellular accumulation of chemotherapeutic drugs and inhibit the P-gp efflux pump's function without affecting the expression of the P-gp protein itself. nih.gov

Table 1: Investigated Oncological Applications of Pyridine (B92270) and Cyclopropylamine Derivatives

| Therapeutic Target | Compound Class/Derivative | Mechanism of Action | Key Findings |

|---|---|---|---|

| Epigenetic Regulation | α-substituted cyclopropylamine derivatives | Inhibition of Lysine-specific demethylase 1 (LSD1/KDM1A) nih.gov | The cyclopropane core is crucial for covalent interaction with the enzyme. nih.gov Modifications to the structure have yielded inhibitors with low nanomolar potency. nih.gov |

| Multidrug Resistance | 2-((pyridin-4-ylmethyl)amino)nicotinamide derivatives | Reversal of P-glycoprotein (P-gp)-mediated drug efflux nih.gov | Compounds increase intracellular drug accumulation and inhibit P-gp function, reversing resistance to chemotherapeutic agents like adriamycin. nih.gov |

Infectious Diseases: Antimalarial and Antileishmanial Agents

The global health burden of infectious diseases like malaria and leishmaniasis necessitates the urgent discovery of new therapeutic agents. The structural motifs present in this compound are found in various compounds investigated for their antiparasitic properties.

Malaria, caused by the Plasmodium parasite, remains a life-threatening disease, and the emergence of drug-resistant strains is a constant challenge. nih.gov Pyridine-containing compounds have a long history in antimalarial therapy, with quinine (B1679958) and its synthetic analogs, chloroquine (B1663885) and mefloquine, being prime examples. nih.gov More recent research has explored a variety of pyridine carboxamides and thioamides for their antiplasmodial activity. nih.gov One study identified a thiopicolinamide with submicromolar activity against Plasmodium falciparum and high selectivity, being over 88-fold less active against a human cell line. nih.gov Furthermore, cyclopropyl (B3062369) carboxamides have been identified as inhibitors of cytochrome b, a component of the mitochondrial electron transport chain in Plasmodium, which is an established antimalarial drug target. lshtm.ac.uk

Leishmaniasis, a parasitic disease transmitted by sandflies, presents in various clinical forms, and current treatments have significant limitations, including toxicity and emerging resistance. dndi.orgnih.gov The search for new antileishmanial drugs has led to the screening of compound libraries, such as the Medicines for Malaria Venture (MMV) Malaria Box. nih.gov This screening identified 14 compounds with potent activity against intracellular Leishmania major parasites, demonstrating the potential for cross-utility of antimalarial compounds in leishmaniasis research. nih.gov While direct studies on this compound were not highlighted, the presence of the pyridine moiety in active compounds suggests that derivatives of this scaffold could be promising candidates for further investigation. nih.gov

Neuroscience and Psychiatric Disorders: Receptor Modulation and Enzyme Inhibition

The cyclopropylamine structure is a well-established pharmacophore in neuroscience, most notably in the class of monoamine oxidase inhibitors (MAOIs) used as antidepressants. longdom.org The rigid structure of the cyclopropylamine group contributes to high bioactivity and target specificity in drug development for central nervous system (CNS) disorders. pmarketresearch.com

Recent research has expanded the potential applications of cyclopropylamine and pyridine derivatives in neuroscience. A patent has described novel heteroaryl-cyclopropylamine compounds as potent LSD1 inhibitors not only for cancer but also for neurological diseases. credenceresearch.com This dual-purpose targeting suggests a role for epigenetic mechanisms in the pathology of certain neurological conditions. Furthermore, a dual inhibitor of LSD1 and MAO-B, ORY-2001, has entered clinical trials for the treatment of Alzheimer's disease, highlighting the potential of this class of compounds to cross the blood-brain barrier and exert effects in the CNS. nih.gov

In the realm of receptor modulation, a selective positive allosteric modulator (PAM) for the metabotropic glutamate (B1630785) 2 (mGlu2) receptor, JNJ-46356479, which features a triazolopyridine core, has been developed. nih.gov mGlu2 PAMs are being investigated as potential treatments for several CNS disorders. nih.gov While this compound is structurally distinct from this compound, it underscores the utility of the pyridine scaffold in designing molecules that can finely tune neurotransmitter receptor activity. The development of selective M1 positive allosteric modulators (PAMs) with a pyridine amide structure for potential use in Alzheimer's disease and schizophrenia further illustrates this point. nih.gov

Emerging Therapeutic Areas for Cyclopropylamine Derivatives

The versatility of the cyclopropylamine scaffold extends beyond the traditional therapeutic areas. One of the most promising emerging applications is in antiviral research. credenceresearch.com Cyclopropylamine derivatives are being explored for their potential to inhibit viral replication, with a particular focus on RNA-targeted therapies. credenceresearch.com Their unique molecular geometry is being leveraged to design novel antiviral agents against a range of viruses, including influenza and coronaviruses. credenceresearch.com

The unique chemical and physical properties imparted by the cyclopropylamine group have also led to its use in agrochemicals and materials science. longdom.orgpmarketresearch.com In agriculture, these derivatives are used as intermediates for advanced pesticides and herbicides. pmarketresearch.com360iresearch.com In materials science, their structural rigidity is beneficial in the synthesis of specialty polymers, coatings, and materials for optoelectronics, such as OLEDs. longdom.orgcredenceresearch.com

Challenges and Opportunities in Developing this compound-based Therapeutics

Despite the therapeutic promise of this compound and its derivatives, there are several challenges to their development. A significant hurdle is the complexity and high cost of synthesis. credenceresearch.com The multi-step processes required to produce high-purity cyclopropylamine derivatives can limit their scalability and accessibility for research and commercial development. credenceresearch.com

For therapeutic applications, challenges common to all drug development, such as ensuring target specificity, optimizing pharmacokinetic properties, and minimizing off-target effects and toxicity, must be addressed. nih.govnih.gov For instance, in the context of antileishmanial drug development, overcoming issues of ineffective targeting, host toxicity, and drug resistance is paramount. nih.gov The delivery of hydrophobic drugs, which many of these derivatives are, also presents a significant formulation challenge. nih.gov

However, these challenges are balanced by significant opportunities. The rigid structure of the cyclopropane ring enhances bioactivity, target specificity, and metabolic stability, making these compounds ideal candidates for developing next-generation therapeutics. pmarketresearch.comcredenceresearch.com The growing focus on personalized and targeted medicine provides a fertile ground for the development of highly specific inhibitors and modulators based on this scaffold. credenceresearch.com The potential for these compounds to address critical unmet medical needs, such as drug-resistant cancers and infectious diseases, continues to drive innovation in this area.

Future Directions in Synthetic Optimization and Biological Profiling